molecular formula C10H7ClN2 B13740202 o-Chlorobenzylmalononitrile CAS No. 40915-55-7

o-Chlorobenzylmalononitrile

Cat. No.: B13740202
CAS No.: 40915-55-7
M. Wt: 190.63 g/mol
InChI Key: YETVIAIVJSRDFR-UHFFFAOYSA-N
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Description

o-Chlorobenzylmalononitrile: is a chemical compound with the formula C₁₀H₅ClN₂ . . This compound is a white crystalline powder at room temperature and has a pepper-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Chlorobenzylmalononitrile is synthesized through a condensation reaction between o-chlorobenzaldehyde and malononitrile in the presence of a base such as diethylamine . The reaction typically proceeds as follows:

o-chlorobenzaldehyde+malononitrilediethylamineThis compound\text{o-chlorobenzaldehyde} + \text{malononitrile} \xrightarrow{\text{diethylamine}} \text{this compound} o-chlorobenzaldehyde+malononitrilediethylamine​this compound

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to meet demand. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: o-Chlorobenzylmalononitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Mineral acids such as hydrochloric acid.

    Oxidation: High temperatures.

    Substitution: Strong bases.

Major Products:

    Hydrolysis: Benzoic acid.

    Oxidation: Nitrogen oxides and hydrogen cyanide.

    Substitution: Hydrogen cyanide.

Scientific Research Applications

Chemistry: o-Chlorobenzylmalononitrile is used in research to study the properties and reactions of cyanocarbons. It is also used as a precursor in the synthesis of other chemical compounds .

Biology and Medicine: In biological research, this compound is used to study the effects of tear gas on the human body. It helps in understanding the mechanisms of irritation and inflammation caused by tear gases .

Industry: The compound is primarily used in the production of CS gas for riot control. Its effectiveness as a lachrymatory agent makes it valuable for law enforcement and military applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: o-Chlorobenzylmalononitrile is unique due to its high effectiveness as a lachrymatory agent. Compared to other similar compounds, it has a lower threshold for irritation, making it more potent in smaller quantities .

Properties

CAS No.

40915-55-7

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]propanedinitrile

InChI

InChI=1S/C10H7ClN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8H,5H2

InChI Key

YETVIAIVJSRDFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)C#N)Cl

Origin of Product

United States

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